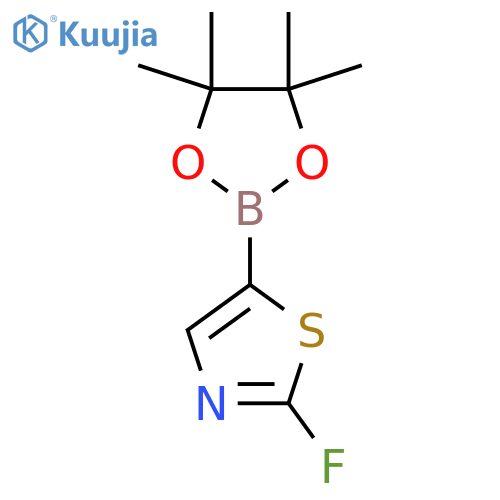

Cas no 2223048-10-8 (2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole)

2223048-10-8 structure

商品名:2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

CAS番号:2223048-10-8

MF:C9H13BFNO2S

メガワット:229.079424619675

MDL:MFCD13182202

CID:5463886

PubChem ID:66521363

2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

- MB13084

- 2-FLUOROTHIAZOLE-5-BORONIC ACID PINACOL ESTER

- Z1509555211

- 2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

- Thiazole, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 2-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazole

-

- MDL: MFCD13182202

- インチ: 1S/C9H13BFNO2S/c1-8(2)9(3,4)14-10(13-8)6-5-12-7(11)15-6/h5H,1-4H3

- InChIKey: UUHWEZOKSHALAX-UHFFFAOYSA-N

- ほほえんだ: S1C(=NC=C1B1OC(C)(C)C(C)(C)O1)F

計算された属性

- せいみつぶんしりょう: 229.0744082 g/mol

- どういたいしつりょう: 229.0744082 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.6

- ぶんしりょう: 229.08

2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3238861-0.25g |

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

2223048-10-8 | 95.0% | 0.25g |

$487.0 | 2025-03-18 | |

| Enamine | EN300-3238861-1.0g |

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

2223048-10-8 | 95.0% | 1.0g |

$986.0 | 2025-03-18 | |

| Enamine | EN300-3238861-1g |

2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

2223048-10-8 | 95% | 1g |

$986.0 | 2023-09-04 | |

| Ambeed | A564631-5g |

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole |

2223048-10-8 | 98% | 5g |

$3955.0 | 2024-07-28 | |

| Ambeed | A564631-1g |

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole |

2223048-10-8 | 98% | 1g |

$1381.0 | 2024-07-28 | |

| Ambeed | A564631-50mg |

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole |

2223048-10-8 | 98% | 50mg |

$340.0 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7314-1g |

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole |

2223048-10-8 | 95% | 1g |

¥13200.0 | 2024-04-22 | |

| Aaron | AR028V5H-500mg |

2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

2223048-10-8 | 95% | 500mg |

$1081.00 | 2025-02-17 | |

| Aaron | AR028V5H-5g |

2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

2223048-10-8 | 95% | 5g |

$3955.00 | 2025-02-17 | |

| Aaron | AR028V5H-2.5g |

2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

2223048-10-8 | 95% | 2.5g |

$2681.00 | 2025-02-17 |

2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole 関連文献

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

2223048-10-8 (2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole) 関連製品

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2223048-10-8)2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

清らかである:99%/99%/99%/99%

はかる:50mg/100mg/1g/5g

価格 ($):306.0/446.0/1243.0/3560.0